molecular formula C7H16O6S2 B3265838 Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis- CAS No. 41123-71-1

Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis-

Cat. No.: B3265838
CAS No.: 41123-71-1
M. Wt: 260.3 g/mol
InChI Key: NWIDCUFNMKBYKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2,2’-[1,3-propanediylbis(sulfonyl)]bis- is a chemical compound with the molecular formula C7H16O6S2 and a molecular weight of 260.3 g/mol . This compound is known for its unique structure, which includes two sulfonyl groups attached to a 1,3-propanediyl backbone, making it an interesting subject for various chemical studies and applications.

Chemical Reactions Analysis

Ethanol, 2,2’-[1,3-propanediylbis(sulfonyl)]bis- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfonyl groups or the ethanol moieties.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying sulfonyl group reactivity and as a building block for more complex molecules. In biology and medicine, it may be explored for its potential effects on biological systems, although specific applications in these fields are less documented. Industrially, it could be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[1,3-propanediylbis(sulfonyl)]bis- involves its interaction with molecular targets through its sulfonyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution, which can alter the structure and function of target molecules. The pathways involved in these interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Ethanol, 2,2’-[1,3-propanediylbis(sulfonyl)]bis- can be compared with other similar compounds, such as Ethanol, 2,2’-[1,3-propanediylbis(sulfonyl)]bis-, diacetate . The primary difference lies in the presence of additional functional groups, which can significantly alter the chemical properties and reactivity of the compounds. This compound’s unique structure, with its specific arrangement of sulfonyl groups, sets it apart from other similar molecules.

Properties

IUPAC Name

2-[3-(2-hydroxyethylsulfonyl)propylsulfonyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O6S2/c8-2-6-14(10,11)4-1-5-15(12,13)7-3-9/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIDCUFNMKBYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCO)CS(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296609
Record name 1,3-Bis(2-hydroxyethylsulfonyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41123-71-1
Record name 1,3-Bis(2-hydroxyethylsulfonyl)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41123-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(2-hydroxyethylsulfonyl)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis-
Reactant of Route 2
Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis-
Reactant of Route 3
Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis-
Reactant of Route 4
Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis-
Reactant of Route 5
Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis-
Reactant of Route 6
Reactant of Route 6
Ethanol, 2,2'-[1,3-propanediylbis(sulfonyl)]bis-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.